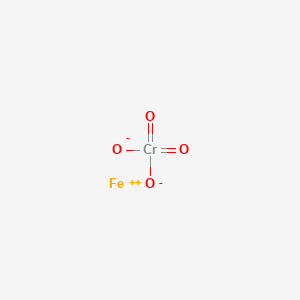CrFeO4
Chromite (Cr2FeO4)
CAS No.: 1308-31-2
Cat. No.: VC3814365
Molecular Formula: FeCr2O4
CrFeO4
Molecular Weight: 171.84 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1308-31-2 |
|---|---|
| Molecular Formula | FeCr2O4 CrFeO4 |
| Molecular Weight | 171.84 g/mol |
| IUPAC Name | dioxido(dioxo)chromium;iron(2+) |
| Standard InChI | InChI=1S/Cr.Fe.4O/q;+2;;;2*-1 |
| Standard InChI Key | HATQFAUMXLAKIU-UHFFFAOYSA-N |
| Impurities | A contamination with Cr(VI) was detected in ...chromite... |
| SMILES | [O-][Cr](=O)(=O)[O-].[Fe+2] |
| Canonical SMILES | [O-][Cr](=O)(=O)[O-].[Fe+2] |
| Colorform | Black cubic crystals Iron-black to brownish-black color, dark-brown streak; luster metallic to sub-metallic |
| Melting Point | 3400 °F |
Introduction
Chemical Composition and Structural Features
Molecular Formula and Crystallography
Chromite’s idealized chemical formula is Fe²⁺Cr³⁺₂O₄, though solid solutions with other spinel-group minerals (e.g., magnesiochromite, magnetite) are common . The crystal structure adopts a cubic isometric system (space group Fd3m), where Fe²⁺ ions occupy tetrahedral sites and Cr³⁺ ions reside in octahedral coordination . This arrangement contributes to chromite’s high thermal stability and resistance to chemical weathering.
Table 1: Comparative Chemical Composition from Major Sources
| Source | Formula | Fe Content | Cr Content | Oxygen Content |
|---|---|---|---|---|
| Webmineral | Fe²⁺Cr₂O₄ | 24.95% | 46.46% | 28.59% |
| Mindat | Fe²⁺Cr³⁺₂O₄ | 24.95% | 46.46% | 28.59% |
| Vulcanchem | FeCr₂O₄ | 24.95% | 46.46% | 28.59% |
Impurities and Solid Solutions
Natural chromite frequently incorporates magnesium, aluminum, and titanium substitutions, forming solid solutions with:
-
Magnesiochromite (MgCr₂O₄): Mg²⁺ replaces Fe²⁺ in tetrahedral sites
-
Magnetite (Fe₃O₄): Fe³⁺ occupies octahedral positions
These substitutions alter physical properties such as magnetic susceptibility and melting points, which are critical for industrial processing .
Physical and Optical Properties
Macroscopic Characteristics
-
Color: Iron-black to brownish-black
-
Streak: Dark brown
-
Luster: Submetallic to resinous
-
Hardness: 5.5 on Mohs scale (scratch-resistant to knife blades)
Microscopic and Spectral Features
Table 2: Thermodynamic Properties
| Property | Value | Measurement Method |
|---|---|---|
| Melting Point | 2180 K (1907°C) | Calculated |
| Specific Heat Capacity | 0.45 J/g·K | Estimated from spinels |
| Thermal Conductivity | 4.5 W/m·K | Comparative analysis |
Geological Occurrence and Formation
Host Rock Types
Chromite predominantly forms in ultramafic cumulate rocks within layered mafic intrusions, exemplified by:
-
Bushveld Complex (South Africa): Contains 70% of global reserves
-
Great Dyke (Zimbabwe): Stratiform deposits with high Cr/Fe ratios
-
Ophiolite Complexes (Turkey, Philippines): Podiform chromite in mantle sequences
Paragenetic Associations
Industrial Applications and Processing
Chemical Industry Derivatives
Refractory Applications
High-purity chromite (>45% Cr₂O₃) is sintered into bricks for:
-
Steel ladle linings (1,600–1,800°C service temperature)
-
Glass tank regenerators (resistance to alkali vapors)
Environmental Significance and Remediation Strategies
Chromium Immobilization Mechanisms
Recent studies demonstrate chromite’s stability in neutralizing Cr(VI) contamination through:
-
Reductive Precipitation: Fe²⁺ in chromite reduces Cr(VI) to Cr(III)
-
Co-precipitation: Fe(III)-Cr(III) hydroxides form stable spinel precursors
Microbial-Mediated Chromite Formation
Shewanella oneidensis MR-1 enhances chromite crystallization by:
-
Maintaining pH 7.5–8.2 via organic acid secretion
Table 3: Chromite Stability Under Environmental Conditions
| Factor | Optimal Range | Stability Duration |
|---|---|---|
| pH | 7.0–8.5 | >180 days |
| Fe(III)/Cr(III) Ratio | ≥1.2 | >1 year |
| Temperature | 25–40°C | Indefinite |
Emerging Research and Technological Innovations
Hydrogen-Based Reduction
Trials using H₂ as chromite reductant show:
AI4Min-Cr Predictive Platform
This machine learning tool optimizes chromite precipitation by analyzing:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume